molecular formula C25H16N2O B14427883 (9H-Carbazol-1-yl)(9H-carbazol-9-yl)methanone CAS No. 82408-90-0

(9H-Carbazol-1-yl)(9H-carbazol-9-yl)methanone

Cat. No.: B14427883
CAS No.: 82408-90-0
M. Wt: 360.4 g/mol
InChI Key: ZAQNJUGLNGOUSA-UHFFFAOYSA-N
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Description

(9H-Carbazol-1-yl)(9H-carbazol-9-yl)methanone is a chemical compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features two carbazole units connected through a methanone bridge, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Carbazol-1-yl)(9H-carbazol-9-yl)methanone typically involves the reaction of carbazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of carbazole and benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(9H-Carbazol-1-yl)(9H-carbazol-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-1,9-dione, while reduction could produce carbazole-1-ylmethanol.

Scientific Research Applications

(9H-Carbazol-1-yl)(9H-carbazol-9-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (9H-Carbazol-1-yl)(9H-carbazol-9-yl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazol-1-yl(phenyl)methanone: Similar structure but with a phenyl group instead of a second carbazole unit.

    9H-Carbazol-9-yl(phenyl)methanone: Another similar compound with a phenyl group attached to the carbazole unit.

Uniqueness

(9H-Carbazol-1-yl)(9H-carbazol-9-yl)methanone is unique due to the presence of two carbazole units, which can enhance its electronic and photophysical properties. This makes it particularly valuable in applications such as organic electronics and materials science .

Properties

CAS No.

82408-90-0

Molecular Formula

C25H16N2O

Molecular Weight

360.4 g/mol

IUPAC Name

carbazol-9-yl(9H-carbazol-1-yl)methanone

InChI

InChI=1S/C25H16N2O/c28-25(20-12-7-11-19-16-8-1-4-13-21(16)26-24(19)20)27-22-14-5-2-9-17(22)18-10-3-6-15-23(18)27/h1-15,26H

InChI Key

ZAQNJUGLNGOUSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C(=O)N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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